Molecular Weight and Chain Length Differentiation vs. 1-Butyl Analog
1-(2-Methylbutyl)-1H-indazol-6-amine (C12H17N3) has a molecular weight of 203.28 g/mol, which is 14.02 g/mol (approximately one methylene unit) heavier than its direct lower homolog, 1-butyl-1H-indazol-6-amine (C11H15N3, MW 189.26 g/mol) [1]. This mass difference corresponds to an additional carbon atom in the N1-alkyl chain, a structural distinction that directly influences lipophilicity, metabolic stability, and membrane permeability in medicinal chemistry optimization programs [2].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 203.28 g/mol |
| Comparator Or Baseline | 1-butyl-1H-indazol-6-amine: 189.26 g/mol |
| Quantified Difference | +14.02 g/mol (+7.4%) |
| Conditions | PubChem computed property; validated by vendor product specifications |
Why This Matters
The 7.4% higher molecular weight directly affects logP and lipophilic efficiency (LipE) calculations, making the 2-methylbutyl derivative a distinct entity in SAR studies where incremental lipophilicity modulation is required.
- [1] PubChem. 1-(2-Methylbutyl)-1h-indazol-6-amine. PubChem CID 62103275. Molecular Weight: 203.28 g/mol. View Source
- [2] PubChem. Computed XLogP3-AA for 1-(2-Methylbutyl)-1h-indazol-6-amine = 2.5. View Source
